molecular formula C6HCl7N2O B169257 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine CAS No. 137161-13-8

2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine

Cat. No. B169257
Key on ui cas rn: 137161-13-8
M. Wt: 365.2 g/mol
InChI Key: DFIFTFZOMGXZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591694

Procedure details

According to the gas chromatogram, the filtrate (113.8 g) consisted of 83% of the title compound, 4% of 2-chloro-4-dichloromethoxy-6-trichloromethylpyrimidine and 9% of 2,4-dichloro-6-trichloromethylpyrimidine. The total yield of the title compound was 87.6% of theory.
[Compound]
Name
filtrate
Quantity
113.8 g
Type
reactant
Reaction Step One
Name
2-chloro-4-dichloromethoxy-6-trichloromethylpyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH:9]([Cl:11])[Cl:10])[CH:5]=[C:4]([C:12]([Cl:15])([Cl:14])[Cl:13])[N:3]=1.[Cl:16]C1N=C(Cl)C=C(C(Cl)(Cl)Cl)N=1>>[Cl:1][C:2]1[N:7]=[C:6]([O:8][C:9]([Cl:16])([Cl:10])[Cl:11])[CH:5]=[C:4]([C:12]([Cl:15])([Cl:13])[Cl:14])[N:3]=1

Inputs

Step One
Name
filtrate
Quantity
113.8 g
Type
reactant
Smiles
Step Two
Name
2-chloro-4-dichloromethoxy-6-trichloromethylpyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)OC(Cl)Cl)C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)OC(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.